Methyl 3-(2,3-dichlorophenyl)prop-2-ynoate
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Overview
Description
Methyl 3-(2,3-dichlorophenyl)prop-2-ynoate is a chemical compound with the molecular formula C10H6Cl2O2 and a molecular weight of 229.06 g/mol . It is primarily used for research purposes and is known for its unique chemical structure, which includes a dichlorophenyl group attached to a propynoate moiety .
Preparation Methods
The synthesis of Methyl 3-(2,3-dichlorophenyl)prop-2-ynoate typically involves the reaction of 2,3-dichlorobenzaldehyde with propargyl alcohol in the presence of a base, followed by esterification with methanol . The reaction conditions often include the use of catalysts and specific temperature controls to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to meet regulatory standards .
Chemical Reactions Analysis
Methyl 3-(2,3-dichlorophenyl)prop-2-ynoate undergoes various chemical reactions, including:
Scientific Research Applications
Methyl 3-(2,3-dichlorophenyl)prop-2-ynoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 3-(2,3-dichlorophenyl)prop-2-ynoate involves its interaction with specific molecular targets, such as enzymes and receptors . The dichlorophenyl group plays a crucial role in binding to these targets, while the propynoate moiety facilitates the compound’s reactivity . These interactions can lead to various biological effects, including inhibition or activation of enzymatic pathways .
Comparison with Similar Compounds
Methyl 3-(2,3-dichlorophenyl)prop-2-ynoate can be compared with similar compounds such as:
Methyl 3-(3,5-dichlorophenyl)prop-2-ynoate: This compound has a similar structure but with chlorine atoms at different positions on the phenyl ring.
Methyl 3-(3,4-dichlorophenyl)prop-2-ynoate: Another similar compound with chlorine atoms at the 3 and 4 positions.
Methyl 3-(3-methylphenyl)prop-2-enoate: This compound has a methyl group instead of chlorine atoms.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity .
Properties
Molecular Formula |
C10H6Cl2O2 |
---|---|
Molecular Weight |
229.06 g/mol |
IUPAC Name |
methyl 3-(2,3-dichlorophenyl)prop-2-ynoate |
InChI |
InChI=1S/C10H6Cl2O2/c1-14-9(13)6-5-7-3-2-4-8(11)10(7)12/h2-4H,1H3 |
InChI Key |
APPZJNPKHOHTTO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C#CC1=C(C(=CC=C1)Cl)Cl |
Origin of Product |
United States |
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